N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

Catalog No.
S15667926
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

Product Name

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

IUPAC Name

N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]acetamide

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h2-3,7-8,10H,4-5H2,1H3,(H,9,11)

InChI Key

JVSLVBYLHIRGJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(C=C1)CO

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide is an organic compound characterized by the presence of a cyclopentene ring, a hydroxymethyl group, and an acetamide functional group. Its molecular formula is C8H13N1O2C_8H_{13}N_1O_2, and it features a unique structural arrangement that contributes to its potential biological activities. The compound's structure includes a cyclopentene moiety, which is known for its reactivity and ability to participate in various chemical transformations, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Hydroxymethylation: The hydroxymethyl group can be further modified through reactions such as oxidation or reduction.
  • Cycloaddition Reactions: The cyclopentene structure is reactive towards dienophiles, making it suitable for Diels-Alder reactions.

These reactions may be catalyzed by enzymes in biological systems or facilitated by chemical reagents during synthetic pathways.

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide exhibits potential biological activities based on its structural features. Predicted activities include:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting this compound may also exhibit similar effects.
  • Anticancer Activity: The presence of specific functional groups may allow interaction with cellular targets involved in cancer progression.
  • Enzyme Inhibition: It may inhibit certain enzymes due to structural motifs that mimic natural substrates.

These predictions warrant further investigation through experimental studies.

The synthesis of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide typically involves several steps:

  • Formation of Cyclopentene Derivative: Starting from commercially available precursors, a cyclopentene ring is formed through cyclization reactions.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved via formaldehyde or similar reagents under acidic or basic conditions.
  • Acetamide Formation: Finally, the acetamide group is introduced through acylation using acetic anhydride or acetyl chloride.

Optimizing these synthetic routes based on yield and purity requirements is crucial for practical applications.

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound in drug development due to its predicted biological activities.
  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
  • Material Science: Potential use in developing novel materials with specific properties due to its reactive functional groups.

Interaction studies involving N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide typically focus on:

  • Biological Targets: Identifying specific proteins or enzymes that the compound interacts with to elucidate its mechanism of action.
  • Toxicity Assessments: Evaluating the safety profile of the compound through cytotoxicity assays and other relevant tests.

Such studies are crucial for determining the therapeutic potential and safety of new compounds.

Several compounds share structural similarities with N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-pyrimidinamineChloro-substituted pyrimidineAntimicrobial
5-FluorouracilFluorinated pyrimidineAnticancer
Cyclopentenyl CytosineCyclopentenyl group attached to a nucleosideAntiviral
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3H-purin-6-onePurine derivative with cyclopenteneAntiviral

The uniqueness of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide lies in its specific combination of functional groups and chirality, which may confer distinct biological properties not observed in these similar compounds. Its potential for diverse interactions makes it a valuable candidate for further research and development.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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